pentane,1,1,5-trichloro-
Description
1,1,5-Trichloropentane (CAS 13059-14-8) is a halogenated alkane with the molecular formula C₅H₉Cl₃ and a molecular weight of 175.48 g/mol . Its structure consists of a five-carbon chain with three chlorine substituents: two at the terminal C1 position and one at C5 (Figure 1). This compound belongs to the broader class of polychlorinated alkanes, which are characterized by their varying degrees of halogenation and structural isomerism. Chlorinated alkanes like 1,1,5-trichloropentane are typically used as intermediates in organic synthesis, solvents, or precursors for more complex chemicals.
Properties
CAS No. |
13059-14-8 |
|---|---|
Molecular Formula |
C5H9Cl3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Isomers: Other Trichloropentanes
Trichloropentanes differ in the positions of chlorine substituents, leading to distinct physical and chemical properties.
Key Differences :
- Boiling Points : While specific data are unavailable, chlorination generally increases boiling points compared to pentane (-50°C for pure pentane) . The 1,1,5-isomer likely has a lower boiling point than isomers with clustered chlorines (e.g., 1,2,3-trichloropentane) due to reduced dipole interactions.
- Reactivity : The terminal chlorines in 1,1,5-trichloropentane may favor nucleophilic substitution at C1, whereas adjacent chlorines in 1,2,3-isomers could promote elimination reactions.
Dichloropentanes
Dichloropentanes (C₅H₁₀Cl₂) are less halogenated but share structural similarities.
Comparison :
- Polarity : 1,1,5-Trichloropentane is less polar than dichloropentanes with adjacent chlorine atoms (e.g., 1,2-dichloropentane).
- Synthetic Utility : Dichloropentanes are more commonly used as solvents or alkylating agents, whereas trichlorinated derivatives may serve as specialized intermediates.
Halogenated Derivatives of Pentane
Chlorinated pentanes can be compared to brominated or iodinated analogs:
Key Trends :
- Stability : Chlorinated compounds (e.g., 1,1,5-trichloropentane) are more thermally stable than brominated or iodinated analogs due to stronger C-Cl bonds.
- Reactivity : Iodinated derivatives (e.g., 1,5-diiodopentane) are more reactive in substitution reactions, whereas chlorinated compounds require harsher conditions.
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